![molecular formula C12H14N4O B1461427 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1036559-05-3](/img/structure/B1461427.png)
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
“4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine” is a compound that contains a piperidine ring, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular formula of “4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine” is C12H14N4O, with an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .Scientific Research Applications
Antimicrobial and Antimycobacterial Activity
A study by Krolenko et al. (2016) synthesized new derivatives containing piperidine or pyrrolidine rings and evaluated their antimicrobial activity. The compounds exhibited strong antimicrobial effects, highlighting their potential as antimicrobial agents Krolenko, S. Vlasov, I. A. Zhuravel, 2016. Similarly, Navarrete-Vázquez et al. (2007) synthesized and evaluated 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing significant activity Navarrete-Vázquez et al., 2007.
Anticancer Activity
Compounds with the 1,3,4-oxadiazole moiety, including variations of the core structure of interest, have been synthesized and evaluated for their anticancer activity. Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors and showing potential as anticancer drugs Krasavin et al., 2014. Another study by Abdo and Kamel (2015) synthesized a series of 1,3,4-oxadiazoles and evaluated their anticancer activity against human cancer cell lines, identifying compounds with significant cytotoxicity Abdo, M. Kamel, 2015.
Antifungal Agents
Sangshetti and Shinde (2011) synthesized a novel series of compounds incorporating 1,2,3-triazole and piperidine rings for antifungal activity evaluation. Some compounds showed activities comparable to standard antifungal agents, suggesting their potential as antifungal drugs Sangshetti, D. Shinde, 2011.
Antiamoebic Activity
Siddiqui et al. (2012) synthesized Mannich base derivatives of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-(3H)-thione with substituted piperazine and evaluated their antiamoebic activity. Some compounds were found to be more effective than the reference drug, metronidazole, indicating their potential as antiamoebic agents Siddiqui, A. Salahuddin, A. Azam, 2012.
GABAA Receptor Agonists
Research on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives has also extended to the development of GABA_A receptor agonists, with studies exploring the selectivity and orientation of these compounds in the GABA binding site to target various disorders Jansen et al., 2008.
Mechanism of Action
Target of Action
The primary target of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is the protein serine/threonine-protein kinase B-raf . This protein plays a significant role in regulating cell growth and proliferation.
Mode of Action
It is known that piperidine derivatives, which include this compound, have a wide range of biological activities . They interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Piperidine derivatives are known to influence several pathways, leading to various downstream effects .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the importance of piperidine nucleus in the field of drug discovery is expected to continue growing .
properties
IUPAC Name |
5-piperidin-3-yl-3-pyridin-4-yl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h3-4,6-7,10,14H,1-2,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJMFNAOKGYNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.